6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)
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Overview
Description
6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) is a complex organic compound characterized by its unique structure, which includes an octane backbone, azanediyl linkages, phenylpyrimidinyl groups, and cyclohexa-2,4-dien-1-one moieties
Preparation Methods
The synthesis of 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s azanediyl and phenylpyrimidinyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) include:
6,6’-(Ethane-1,2-diylbis(azanediyl))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol): This compound has a similar azanediyl linkage but differs in the backbone and substituents.
N,N’-(1,2-Phenylenebis(azanediyl))bis(thioxomethylene)dibenzoate: Another compound with azanediyl linkages but different aromatic substituents.
The uniqueness of 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
92736-20-4 |
---|---|
Molecular Formula |
C40H40N6O2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46) |
InChI Key |
JRCMEOAVHMKUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O |
Origin of Product |
United States |
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